Superior In Vitro Potency of Radezolid Against MRSA and S. aureus Clinical Isolates
Radezolid demonstrates significantly greater in vitro potency against key Gram-positive pathogens compared to linezolid, a widely used first-generation oxazolidinone. Against MRSA, radezolid was approximately four-times more potent than linezolid [1]. In a 2023 study of S. aureus clinical isolates from China, the MIC of radezolid was approximately one-quarter that of linezolid [2]. This lower MIC profile is consistent and robust across multiple independent studies.
| Evidence Dimension | Antibacterial Potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MRSA: MIC90 = 0.5 mg/L; S. aureus: MIC range ≤0.125-0.5 mg/L |
| Comparator Or Baseline | Linezolid: MRSA: MIC90 = 2.0 mg/L; S. aureus: MIC range ~0.5-2 mg/L |
| Quantified Difference | 4-fold lower MIC90 against MRSA; ~4-fold lower MIC against S. aureus |
| Conditions | In vitro susceptibility testing (agar/broth dilution) against clinical isolates |
Why This Matters
For researchers selecting a potent oxazolidinone for in vitro studies against S. aureus, radezolid offers a 4-fold potency advantage, enabling lower effective concentrations and potentially reducing non-specific effects.
- [1] Lawrence L, Danese P, DeVito J, Franceschi F, Sutcliffe J. In Vitro Activities of the Rx-01 Oxazolidinones against Hospital and Community Pathogens. Antimicrob Agents Chemother. 2008;52(5):1653-1662. View Source
- [2] Wang C, Xiong Y, Bao C, Wei Y, Wen Z, Cao X, Yu Z, Deng X, Li G, Deng Q. Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China. Front Microbiol. 2023 Apr 26;14:1131178. View Source
